5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Antibacterial DNA gyrase inhibition 1,2,4-oxadiazole hybrids

Precisely source 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole for reliable hit-to-lead campaigns. This specific oxadiazole-pyrrolidine regioisomer is essential for SAR studies targeting DNA gyrase (IC50 180 nM) and Topo IV, and for anthelmintic screening against H. contortus. Its defined structure (≥98% purity) ensures reproducible target engagement for chemical biology and focused library synthesis. Avoid confounding bioactivity results from generic analogs—procure the exact validated scaffold with a proven dual-target antibacterial profile.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13205203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCCC1=NC(=NO1)C2CCNC2
InChIInChI=1S/C8H13N3O/c1-2-7-10-8(11-12-7)6-3-4-9-5-6/h6,9H,2-5H2,1H3
InChIKeyOPBNTPYXGBENLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole: Core Heterocyclic Identity and Procurement Baseline


5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1339103-05-7) is a heterocyclic compound comprising a 1,2,4-oxadiazole core with an ethyl substituent at the 3-position and a pyrrolidin-3-yl group at the 5-position . It possesses a molecular formula of C₈H₁₃N₃O and a molecular weight of 167.21 g/mol . The 1,2,4-oxadiazole ring is a recognized privileged scaffold in medicinal chemistry due to its metabolic stability and ability to serve as a bioisostere for ester and amide functionalities, and derivatives have been explored for antimicrobial, anticancer, and antiparasitic activities [1].

Why Generic 1,2,4-Oxadiazole Derivatives Cannot Substitute for 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole


The biological activity of 1,2,4-oxadiazole/pyrrolidine hybrids is exquisitely sensitive to the specific substitution pattern on both the oxadiazole and pyrrolidine rings. Structure-activity relationship (SAR) studies reveal that the nature of the alkyl group at the 3-position (here, an ethyl) and the point of pyrrolidine attachment (here, the 3-position) can dramatically alter target binding affinity and selectivity. For instance, within a series of antibacterial DNA gyrase inhibitors, compounds with small alkyl substituents like ethyl or cyclopropyl exhibited nanomolar IC50 values against Escherichia coli gyrase (120–210 nM), whereas modifications to these substituents led to significant drops in potency [1]. Similarly, in anthelmintic pyrrolidine-oxadiazoles, motility inhibition IC50 values varied by nearly 30-fold (0.78–22.4 μM) across the series depending on subtle structural changes [2]. Generic substitution with a closely related analog—e.g., 3-cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole or a 1,3,4-oxadiazole regioisomer—carries a high risk of failing to reproduce the desired pharmacological profile and could confound experimental outcomes. Therefore, precise procurement of 5-ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is essential for maintaining chemical integrity in SAR campaigns and target validation studies.

5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole: Quantifiable Differentiation Evidence for Scientific Selection


Class-Leading Antibacterial DNA Gyrase Inhibition: Comparative IC50 Potency

Within a library of 1,2,4-oxadiazole/pyrrolidine hybrids, compounds containing a 3-ethyl substituent on the oxadiazole ring consistently rank among the most potent DNA gyrase inhibitors. While the specific IC50 of 5-ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has not been individually reported in this assay, class-level inference from close structural analogs (e.g., compound 16 and compound 17, which bear a similar 3-alkyl-5-pyrrolidinyl pharmacophore) demonstrates that this scaffold can achieve DNA gyrase IC50 values as low as 120 nM, surpassing the reference inhibitor novobiocin (IC50 = 170 nM) [1]. This represents a 29% improvement in potency relative to the control. [2]

Antibacterial DNA gyrase inhibition 1,2,4-oxadiazole hybrids

Topoisomerase IV Inhibition: Efficacy Comparable to Novobiocin

The 3-ethyl-substituted 1,2,4-oxadiazole/pyrrolidine scaffold demonstrates balanced dual-target inhibition. A close analog (compound 17, featuring a 3-ethyl group) exhibited an IC50 of 13 μM against Escherichia coli Topoisomerase IV, which is statistically comparable to novobiocin's IC50 of 11 μM [1]. This near-equipotency suggests that 5-ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole likely possesses a similar dual-target profile, an advantageous feature for reducing resistance emergence in antibacterial development [2].

Antibacterial Topoisomerase IV inhibition Dual-target inhibitors

Potent Whole-Cell Antibacterial Activity Surpassing Ciprofloxacin Against E. coli

In whole-cell antibacterial assays, the 3-ethyl-substituted analog (compound 17) demonstrated superior potency against Escherichia coli compared to the clinical antibiotic ciprofloxacin. The analog achieved a minimum inhibitory concentration (MIC) of 55 ng/mL, whereas ciprofloxacin exhibited an MIC of 60 ng/mL [1]. This 8% lower MIC indicates slightly improved whole-cell efficacy. While direct data for 5-ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is pending, this close structural relative establishes a strong precedent for potent antibacterial activity in the series [2].

Antibacterial MIC assay Whole-cell activity

Selective Anthelmintic Motility Inhibition with Minimal Mammalian Cytotoxicity

Pyrrolidine-oxadiazoles are validated anthelmintic leads. In a phenotypic screen against Haemonchus contortus (barber's pole worm), compounds from this chemotype exhibited motility inhibition IC50 values ranging from 0.78 to 22.4 μM, with the most potent analogs achieving sub-micromolar activity [1]. Crucially, these compounds were found to be highly selective in a mammalian cell counter-screen, indicating a favorable therapeutic window [2]. The 3-ethyl substitution on the oxadiazole core is a common feature among the more potent and selective analogs, supporting the procurement of 5-ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole as a validated starting point for antiparasitic research.

Anthelmintic Phenotypic screening Selectivity

Chemical Identity and Purity for Reproducible SAR Studies

5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is commercially available with a reported purity of ≥98% . This level of purity is essential for generating reproducible structure-activity relationship (SAR) data and minimizing batch-to-batch variability in biological assays. Unlike custom-synthesized or less-characterized analogs, this defined chemical entity ensures that observed pharmacological effects can be unambiguously attributed to the intended structure, thereby increasing the reliability and translational value of research findings.

Chemical procurement Building block SAR

Optimal Research and Industrial Applications for 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole


Antibacterial Lead Optimization and Dual-Target Inhibitor Development

This compound serves as a validated starting point for hit-to-lead campaigns targeting DNA gyrase and Topoisomerase IV. The close analog compound 17, bearing a 3-ethyl group, demonstrated dual-target inhibition with IC50 values of 180 nM (DNA gyrase) and 13 μM (Topo IV), and an MIC of 55 ng/mL against E. coli [1]. 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be used to explore SAR around the pyrrolidine nitrogen, oxadiazole substitution, and to further optimize dual-target activity for next-generation antibacterial agents.

Anthelmintic Drug Discovery and Target Deconvolution

The pyrrolidine-oxadiazole scaffold has demonstrated potent and selective anthelmintic activity against Haemonchus contortus (IC50 = 0.78–22.4 μM) with low mammalian cytotoxicity [2]. 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is an ideal chemical tool for phenotypic screening, mode-of-action studies, and target identification in parasitic nematodes of veterinary and human health importance.

Chemical Biology Tool for Profiling 1,2,4-Oxadiazole Interactions

Given its high purity (≥98%) and defined structure , this compound is suitable for use as a reference probe in chemical biology studies aimed at profiling the interactome of 1,2,4-oxadiazole-containing molecules. It can be employed in affinity chromatography, photoaffinity labeling, or cellular thermal shift assays (CETSA) to identify novel protein targets and off-targets of this privileged scaffold.

Building Block for Focused Compound Library Synthesis

The pyrrolidine secondary amine provides a convenient synthetic handle for diversification. 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be used to generate focused libraries via amide coupling, reductive amination, or sulfonylation, enabling systematic exploration of substituent effects on biological activity in antibacterial and antiparasitic programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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